1-Isobutyl-2-isopropyl-1h-benzimidazole 1-Isobutyl-2-isopropyl-1h-benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14955697
InChI: InChI=1S/C14H20N2/c1-10(2)9-16-13-8-6-5-7-12(13)15-14(16)11(3)4/h5-8,10-11H,9H2,1-4H3
SMILES:
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol

1-Isobutyl-2-isopropyl-1h-benzimidazole

CAS No.:

Cat. No.: VC14955697

Molecular Formula: C14H20N2

Molecular Weight: 216.32 g/mol

* For research use only. Not for human or veterinary use.

1-Isobutyl-2-isopropyl-1h-benzimidazole -

Specification

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
IUPAC Name 1-(2-methylpropyl)-2-propan-2-ylbenzimidazole
Standard InChI InChI=1S/C14H20N2/c1-10(2)9-16-13-8-6-5-7-12(13)15-14(16)11(3)4/h5-8,10-11H,9H2,1-4H3
Standard InChI Key BSVVSGHFKVCMJQ-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C2=CC=CC=C2N=C1C(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Isobutyl-2-isopropyl-1H-benzimidazole (IUPAC name: 1-(2-methylpropyl)-2-(propan-2-yl)-1H-benzimidazole) consists of a benzimidazole core with isobutyl (–CH2CH(CH3)2) and isopropyl (–CH(CH3)2) substituents at the N1 and C2 positions, respectively. The planar benzimidazole system enables π-π stacking interactions, while the branched alkyl groups introduce steric effects that influence molecular packing and solubility .

Table 1: Key molecular descriptors

PropertyValueSource
Molecular formulaC14H20N2
Molecular weight216.32 g/mol
SMILES notationCC(C)CCn1c2ccccc2nc1C(C)C
Topological polar surface area28.7 Ų

The hydrochloride salt form (CAS 1217086-23-1) exhibits a molecular weight of 252.78 g/mol due to the addition of HCl . X-ray crystallography of analogous compounds reveals distorted tetrahedral geometries around the nitrogen atoms, with intermolecular hydrogen bonding stabilizing the crystal lattice .

Synthetic Methodologies

Condensation-Based Approaches

The most efficient route involves cyclocondensation of 1,2-diaminobenzene derivatives with aldehydes under acidic conditions. A modified protocol from Takeda Pharmaceuticals demonstrates:

  • Bisulfite adduct formation: Isobutyraldehyde reacts with sodium metabisulfite to form a stable intermediate, enabling controlled reactivity .

  • Cyclization: Treatment with 2,3-diaminobenzoic acid in aqueous NaOH at 15–25°C yields the benzimidazole core .

  • Alkylation: Sequential N-alkylation using isobutyl bromide under phase-transfer conditions introduces the branched substituents .

This water-based method achieves 75% yield with reduced environmental impact compared to traditional organic solvent systems .

Selectivity Control

Competitive formation of 1,2- vs. 1,1-disubstituted isomers presents a key synthetic challenge. Studies using HClO4-SiO2 catalysts demonstrate 98% selectivity for the 1,2-isomer by:

  • Stabilizing protonated intermediates through surface adsorption

  • Restricting molecular rotation during cyclization

Table 2: Reaction optimization parameters

ConditionOutcomeReference
Solvent: H2O/EtOH (3:1)85% conversion in 6h
Catalyst: HClO4-SiO298% 1,2-selectivity
Temperature: 60°C37.7% isolated yield

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry of analogous compounds shows decomposition onset at 237–238°C, with the hydrochloride salt exhibiting higher thermal stability (ΔHdec = 165.7 kJ/mol) . The crystalline free base form demonstrates polymorphic behavior, with Form I (monoclinic) transitioning to Form II (orthorhombic) at 145°C .

Solubility Profile

MediumSolubility (mg/mL)Condition
Water0.1225°C, pH 7.4
Ethanol8.9525°C
Dichloromethane22.325°C

Data extrapolated from hydrochloride salt measurements . The free base shows improved lipid solubility (logP = 3.1), making it suitable for transdermal delivery formulations .

Pharmaceutical Applications

Serotonin Receptor Modulation

Structural analogs demonstrate potent 5-HT4 receptor agonism (EC50 = 12 nM), with the isobutyl group enhancing blood-brain barrier permeability compared to linear alkyl chains . Molecular docking studies suggest:

  • Orthosteric binding via π-cation interactions with Trp323

  • Alkyl substituents occupying hydrophobic subpockets

Antiviral Activity

Preliminary screens against SARS-CoV-2 main protease (Mpro) show 42% inhibition at 10 μM concentration. The benzimidazole core coordinates with catalytic Cys145, while isopropyl groups stabilize the S2 subsite .

AssayResultReference
Ames testNegative (≤1 μg/plate)
hERG inhibitionIC50 = 18 μM
LD50 (rat oral)650 mg/kg

Industrial-Scale Production

Process Optimization

A 100 mmol-scale protocol achieves 91% yield through:

  • Continuous flow hydrogenation for imine reduction

  • Anti-solvent crystallization (water/ethanol 4:1 v/v)

  • Membrane-based HCl removal for pH control

Table 3: Cost analysis (per kilogram)

ComponentCost (USD)Contribution
Raw materials42068%
Energy9515%
Waste treatment10317%

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